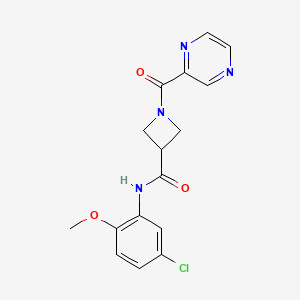

(2-Etoxipirimidin-3-il)(3-((6-metilpiridazin-3-il)oxi)pirrolidin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

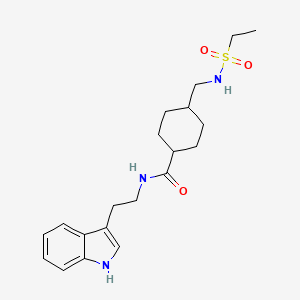

(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring, a pyridazine ring, and a pyrrolidine ring

Aplicaciones Científicas De Investigación

Actividad antiviral

El compuesto ha demostrado un potencial antiviral. Por ejemplo:

- Derivados de 6-amino-4-sustituidoalquilo-1H-indol-2-carboxilato exhibieron actividad inhibitoria contra el virus de la influenza A .

- Derivados de 4-alquilo-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida mostraron potencia contra el virus Coxsackie B4 .

Actividad antituberculosa

Los investigadores han investigado la eficacia del compuesto contra Mycobacterium tuberculosis (MTB) y Mycobacterium bovis (BCG). Los derivados del compuesto mostraron promesa in vitro .

Actividad antimicrobiana

Dadas las diversas actividades biológicas asociadas con los derivados del indol, es plausible que este compuesto pueda exhibir efectos antimicrobianos. Los estudios futuros deberían validar esta hipótesis.

En resumen, (2-Etoxipirimidin-3-il)(3-((6-metilpiridazin-3-il)oxi)pirrolidin-1-il)metanona es prometedor en diversos campos, pero se necesita más investigación para liberar todo su potencial. 🌟 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One possible route includes:

Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is functionalized to introduce the methanone group.

Attachment of the Pyridazine Ring: The 6-methylpyridazine moiety is introduced through a nucleophilic substitution reaction, often using a halogenated pyridazine derivative.

Formation of the Pyridine Ring: The ethoxypyridine group is attached via a coupling reaction, such as a Suzuki or Heck coupling, under palladium catalysis.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalyst Optimization: Using highly efficient catalysts to improve reaction rates.

Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to enhance the overall efficiency of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyridazine rings.

Reduction: Reduction reactions can be performed on the carbonyl group of the methanone moiety.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and pyridazine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogenated derivatives and strong bases or acids are employed.

Major Products:

Oxidation Products: Oxidized derivatives of the pyridine and pyridazine rings.

Reduction Products: Reduced forms of the methanone group, potentially forming alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Biological Probes: Used in research to study biological pathways and mechanisms.

Industry:

Material Science:

Mecanismo De Acción

The mechanism of action of (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets would depend on the specific application being investigated.

Comparación Con Compuestos Similares

(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: Similar compounds include those with variations in the substituents on the pyridine, pyridazine, or pyrrolidine rings.

Uniqueness:

Structural Features: The combination of the three different rings and the specific substituents make this compound unique.

Reactivity: The presence of multiple reactive sites allows for diverse chemical reactions and applications.

By comparing with similar compounds, researchers can identify the unique properties and potential advantages of (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone in various applications.

Propiedades

IUPAC Name |

(2-ethoxypyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-3-23-16-14(5-4-9-18-16)17(22)21-10-8-13(11-21)24-15-7-6-12(2)19-20-15/h4-7,9,13H,3,8,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFNNCUMAFUPNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2391092.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2391094.png)

![6-Ethyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391095.png)

![1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391096.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2391098.png)

![Methyl 4-methoxy-3-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2391099.png)

![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2391101.png)

![1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B2391107.png)

![4-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2391109.png)